molecular formula C10H11BrOS B14045911 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14045911
M. Wt: 259.16 g/mol
InChI Key: HJKGROJXWFEJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one is a brominated aromatic ketone with a molecular formula of C₁₀H₁₀BrOS (exact formula inferred from analogs in ). Its structure features a phenyl ring substituted with a bromomethyl (-CH₂Br) group at the 4-position and a mercapto (-SH) group at the 2-position, linked to a propan-2-one (acetone) moiety. This combination of functional groups confers unique reactivity:

  • The bromomethyl group acts as an electrophilic site for nucleophilic substitution reactions.
  • The mercapto group participates in redox reactions and metal coordination, enhancing biological interactions.
  • The ketone enables condensation and reduction reactions.

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatility in forming derivatives .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3

InChI Key

HJKGROJXWFEJGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CBr)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a suitable precursor, such as 4-methyl-2-mercaptophenylpropan-2-one. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as thiols, amines, or alkoxides, leading to the formation of new carbon-sulfur, carbon-nitrogen, or carbon-oxygen bonds.

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiolate, primary or secondary amines, and alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran under reflux conditions.

Major Products:

  • Substituted derivatives with new functional groups replacing the bromomethyl group.
  • Sulfoxides or sulfones from oxidation of the mercapto group.
  • Alcohols from reduction of the carbonyl group.

Scientific Research Applications

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one finds applications in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the development of bioactive compounds and as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one depends on its reactivity towards various biological targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA. The mercapto group can interact with metal ions or form disulfide bonds, influencing the activity of enzymes or signaling pathways. The carbonyl group in the propan-2-one moiety can participate in hydrogen bonding or act as an electrophile in biochemical reactions.

Comparison with Similar Compounds

Table 2: Antimicrobial Activity Comparison

Compound Name Microbial Inhibition (Zone of Inhibition, mm) Mechanism Insights Reference
This compound 15–18 (E. coli, S. aureus) Thiol-mediated disruption of bacterial membranes
1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one 10–12 (E. coli) Weaker electrophilicity reduces efficacy
1-Bromo-3-(4-mercaptophenyl)propan-2-one 8–10 (S. aureus) Lack of bromomethyl limits membrane penetration
  • The target compound’s broad-spectrum activity stems from the synergistic effects of bromine’s electrophilicity and the mercapto group’s thiol reactivity .
  • In contrast, analogs like 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one prioritize lipophilicity over antimicrobial action, favoring CNS drug applications .

Biological Activity

1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one, also known as a brominated mercapto ketone, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₃BrOS
  • Molecular Weight : 338.06 g/mol
  • Functional Groups : Bromine, mercapto (-SH), and ketone (C=O).

The presence of the mercapto group is particularly noteworthy as it can participate in various biochemical reactions, enhancing the compound's reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. A common method includes:

  • Bromination of 1-(4-methyl-2-mercaptophenyl)propan-2-one using bromine or N-bromosuccinimide.
  • Solvent Use : Acetic acid or carbon tetrachloride is often employed.
  • Temperature Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

In industrial settings, continuous flow reactors are utilized to scale up these reactions while maintaining optimal conditions for higher yields .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of brominated phenyl compounds have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antiparasitic Activity

Studies have demonstrated that related compounds show significant activity against Trypanosoma cruzi and Leishmania species, which are responsible for Chagas disease and leishmaniasis, respectively. The trypanocidal activity was notably more potent than standard treatments in certain cases, suggesting that similar derivatives could be effective against these pathogens .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of brominated compounds found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. The compounds were tested in vitro, showing lower minimum inhibitory concentrations compared to traditional antibiotics . This suggests potential applications in treating resistant strains of tuberculosis.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that related brominated compounds exhibit cytotoxic effects on various cancer cell lines, including ovarian and cervical cancer cells. The cytotoxicity was assessed using multiple endpoints such as cell viability assays and apoptosis markers .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-Bromo-1-(3-(bromomethyl)-4-methylthio)phenyl)propan-2-oneC₁₃H₁₃BrOSContains a methylthio group, influencing electronic properties.
1-Bromo-3-(4-bromophenyl)propan-2-oneC₁₂H₁₁BrOLacks a mercapto group; primarily focused on aromatic properties.
1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrileC₉H₈Br₂N₂Contains nitrile groups; used in different industrial applications.

The unique combination of bromine and mercapto functionalities in this compound may provide distinctive reactivity patterns and biological activities compared to the other listed compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.